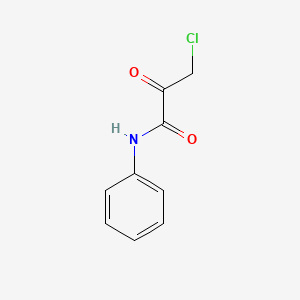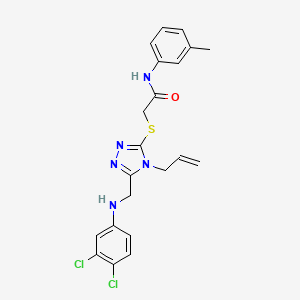![molecular formula C25H31ClN4O3 B14948773 3-({3-[4-(3-Chlorophenyl)piperazin-1-yl]propyl}amino)-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B14948773.png)
3-({3-[4-(3-Chlorophenyl)piperazin-1-yl]propyl}amino)-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-({3-[4-(3-CHLOROPHENYL)PIPERAZINO]PROPYL}AMINO)-1-(4-ETHOXYPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyrrole ring, which is a five-membered ring containing one nitrogen atom. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-({3-[4-(3-CHLOROPHENYL)PIPERAZINO]PROPYL}AMINO)-1-(4-ETHOXYPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the pyrrole ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the piperazine moiety: This step involves the reaction of the pyrrole intermediate with 3-chlorophenylpiperazine under suitable conditions.
Attachment of the ethoxyphenyl group: This can be done through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
3-({3-[4-(3-CHLOROPHENYL)PIPERAZINO]PROPYL}AMINO)-1-(4-ETHOXYPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens, alkylating agents, or nitrating agents under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the aromatic rings.
科学研究应用
3-({3-[4-(3-CHLOROPHENYL)PIPERAZINO]PROPYL}AMINO)-1-(4-ETHOXYPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential therapeutic properties, including antiviral, anticancer, and anti-inflammatory activities.
Biology: The compound is used in biological studies to understand its effects on cellular processes and pathways.
Pharmacology: Research focuses on its interaction with various biological targets and its potential as a drug candidate.
Industry: It may be used in the development of new materials or as a precursor for other chemical compounds.
作用机制
The mechanism of action of 3-({3-[4-(3-CHLOROPHENYL)PIPERAZINO]PROPYL}AMINO)-1-(4-ETHOXYPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context.
相似化合物的比较
Similar Compounds
Indole derivatives: These compounds also contain a heterocyclic ring and have diverse biological activities.
Pyrrolopyrazine derivatives: These compounds share the pyrrole ring and exhibit various biological activities such as antimicrobial and antiviral properties.
Uniqueness
What sets 3-({3-[4-(3-CHLOROPHENYL)PIPERAZINO]PROPYL}AMINO)-1-(4-ETHOXYPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE apart is its unique combination of functional groups and its potential for diverse biological activities. The presence of the piperazine and ethoxyphenyl groups may confer specific properties that are not found in other similar compounds.
属性
分子式 |
C25H31ClN4O3 |
|---|---|
分子量 |
471.0 g/mol |
IUPAC 名称 |
3-[3-[4-(3-chlorophenyl)piperazin-1-yl]propylamino]-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C25H31ClN4O3/c1-2-33-22-9-7-20(8-10-22)30-24(31)18-23(25(30)32)27-11-4-12-28-13-15-29(16-14-28)21-6-3-5-19(26)17-21/h3,5-10,17,23,27H,2,4,11-16,18H2,1H3 |
InChI 键 |
ZHONDWQAILAUEO-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)NCCCN3CCN(CC3)C4=CC(=CC=C4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-(4-methoxyphenyl)-1,3-dimethyl-6-[2-(methylamino)-5-nitrophenyl]-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B14948705.png)

![3-{(1E)-2-cyano-3-[(3,5-dichlorophenyl)amino]-3-oxoprop-1-en-1-yl}phenyl 4-methoxybenzoate](/img/structure/B14948712.png)

![2-ethoxy-4-{(Z)-[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenyl dimethylcarbamate](/img/structure/B14948726.png)
![7-nitro-10-(3-nitrophenyl)pyrimido[4,5-b]quinoline-2,4(3H,10H)-dione](/img/structure/B14948737.png)
![methyl 11-(3-chlorophenyl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate](/img/structure/B14948740.png)

![2-[2,2,3,3,3-Pentafluoro-1-(4-phenoxy-phenylamino)-propylidene]-malononitrile](/img/structure/B14948756.png)
![11-(3-chloro-5-ethoxy-4-hydroxyphenyl)-3-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B14948760.png)
![(2E,4Z)-4-bromo-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-5-phenylpenta-2,4-dienenitrile](/img/structure/B14948762.png)
![2-(2,4'-dioxo-3',4'-dihydro-1'H-spiro[indole-3,2'-quinazolin]-1(2H)-yl)-N,N-diethylacetamide](/img/structure/B14948784.png)
![3-[(E)-2-(thiophen-2-yl)ethenyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B14948790.png)
